(R)-2-((2-(Hydroxybis(4-methoxyphenyl)methyl)pyrrolidin-1-yl)methyl)-6-(trifluoromethyl)phenol
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Overview
Description
®-2-((2-(Hydroxybis(4-methoxyphenyl)methyl)pyrrolidin-1-yl)methyl)-6-(trifluoromethyl)phenol is a complex organic compound that features a pyrrolidine ring, a trifluoromethyl group, and multiple methoxy and hydroxy groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((2-(Hydroxybis(4-methoxyphenyl)methyl)pyrrolidin-1-yl)methyl)-6-(trifluoromethyl)phenol typically involves multi-step organic reactions. The process may start with the preparation of the pyrrolidine ring, followed by the introduction of the hydroxybis(4-methoxyphenyl)methyl group and the trifluoromethyl group. Common reagents used in these steps include organometallic reagents, protecting groups, and catalysts to ensure the desired stereochemistry and functional group compatibility.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy groups, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the pyrrolidine ring or the trifluoromethyl group, potentially altering the compound’s biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings or the pyrrolidine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can introduce new functional groups, potentially enhancing the compound’s biological activity.
Scientific Research Applications
Chemistry
In chemistry, ®-2-((2-(Hydroxybis(4-methoxyphenyl)methyl)pyrrolidin-1-yl)methyl)-6-(trifluoromethyl)phenol can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
Biologically, this compound may exhibit interesting pharmacological properties, such as enzyme inhibition or receptor modulation. It can be used in studies to understand the interaction between small molecules and biological targets.
Medicine
In medicine, compounds with similar structures are often investigated for their potential therapeutic effects. They may serve as lead compounds in drug discovery programs aimed at treating various diseases, including cancer, neurological disorders, and infectious diseases.
Industry
In the industrial sector, such compounds can be used in the development of new materials, agrochemicals, and specialty chemicals. Their unique properties may offer advantages in terms of stability, reactivity, and performance.
Mechanism of Action
The mechanism of action of ®-2-((2-(Hydroxybis(4-methoxyphenyl)methyl)pyrrolidin-1-yl)methyl)-6-(trifluoromethyl)phenol likely involves interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. The trifluoromethyl group, in particular, can enhance binding affinity and selectivity, while the hydroxy and methoxy groups may participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
- ®-2-((2-(Hydroxybis(4-methoxyphenyl)methyl)pyrrolidin-1-yl)methyl)-6-(trifluoromethyl)phenol can be compared to other compounds with similar structural features, such as:
- ®-2-((2-(Hydroxybis(4-methoxyphenyl)methyl)pyrrolidin-1-yl)methyl)-6-(methyl)phenol
- ®-2-((2-(Hydroxybis(4-methoxyphenyl)methyl)pyrrolidin-1-yl)methyl)-6-(chloromethyl)phenol
Uniqueness
The presence of the trifluoromethyl group in ®-2-((2-(Hydroxybis(4-methoxyphenyl)methyl)pyrrolidin-1-yl)methyl)-6-(trifluoromethyl)phenol distinguishes it from other similar compounds. This group can significantly influence the compound’s physicochemical properties, such as lipophilicity, metabolic stability, and bioavailability, making it a unique candidate for various applications.
Properties
IUPAC Name |
2-[[(2R)-2-[hydroxy-bis(4-methoxyphenyl)methyl]pyrrolidin-1-yl]methyl]-6-(trifluoromethyl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28F3NO4/c1-34-21-12-8-19(9-13-21)26(33,20-10-14-22(35-2)15-11-20)24-7-4-16-31(24)17-18-5-3-6-23(25(18)32)27(28,29)30/h3,5-6,8-15,24,32-33H,4,7,16-17H2,1-2H3/t24-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSMDGZFPALONQX-XMMPIXPASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2CCCN2CC3=C(C(=CC=C3)C(F)(F)F)O)(C4=CC=C(C=C4)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C([C@H]2CCCN2CC3=C(C(=CC=C3)C(F)(F)F)O)(C4=CC=C(C=C4)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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